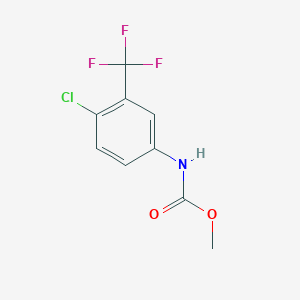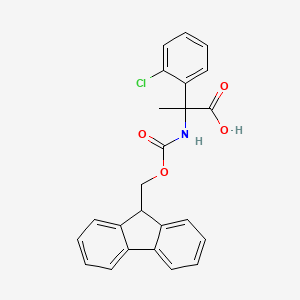
2-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, also known as Fmoc-Cl, is a chemical compound used in the field of biochemistry and organic chemistry. This compound is primarily used as a reagent for the protection of amino acids during peptide synthesis. Fmoc-Cl is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon.
Mecanismo De Acción
2-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid acts as a protecting group for the amino group of the amino acid during peptide synthesis. The Fmoc group is removed from the amino group using a base, such as piperidine, which results in the deprotection of the amino group. This allows for the selective coupling of the amino acid with other amino acids during peptide synthesis.
Biochemical and Physiological Effects
2-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has no known biochemical or physiological effects. It is primarily used as a reagent in the field of biochemistry and organic chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid in peptide synthesis has several advantages. It allows for the selective protection and deprotection of the amino group of the amino acid, which allows for the selective coupling of amino acids during peptide synthesis. 2-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is also stable under a variety of reaction conditions, which makes it a versatile reagent for peptide synthesis.
One limitation of 2-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is that it can be difficult to remove the Fmoc protecting group from the amino group of the amino acid. This can result in incomplete deprotection, which can affect the purity of the final peptide product. Additionally, 2-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can be toxic and should be handled with care.
Direcciones Futuras
There are several future directions for the use of 2-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid in peptide synthesis. One area of research is the development of new protecting groups that can be selectively removed under milder reaction conditions. This would allow for the synthesis of peptides under more gentle reaction conditions, which would be beneficial for the synthesis of peptides that are sensitive to harsh reaction conditions.
Another area of research is the development of new reagents for peptide synthesis that are more efficient and selective than 2-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid. This would allow for the synthesis of peptides with higher yields and purities, which would be beneficial for the production of peptides for use in biological research and drug development.
Conclusion
In conclusion, 2-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, or 2-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a chemical compound used in the field of biochemistry and organic chemistry. It is primarily used as a reagent for the protection of amino acids during peptide synthesis. 2-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has several advantages and limitations for lab experiments, and there are several future directions for the use of 2-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid in peptide synthesis.
Métodos De Síntesis
The synthesis of 2-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves the reaction of fluorene with phosgene to form 9-chlorofluorene. This compound is then reacted with N-Boc-protected glycine to form N-Boc-9-chlorofluorene. Finally, the Boc protecting group is removed by treatment with trifluoroacetic acid to yield 2-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is primarily used as a reagent for the protection of amino acids during peptide synthesis. Peptide synthesis is the process of creating peptides, which are short chains of amino acids that are linked by peptide bonds. Peptides are important in a variety of biological processes, including hormone regulation, enzyme activity, and immune response. 2-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is used to protect the amino group of the amino acid during peptide synthesis, which allows for the selective deprotection of the amino group at a later stage in the synthesis process.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c1-24(22(27)28,20-12-6-7-13-21(20)25)26-23(29)30-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-13,19H,14H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUQKOXRZJMNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2557498.png)
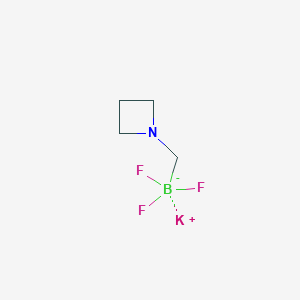
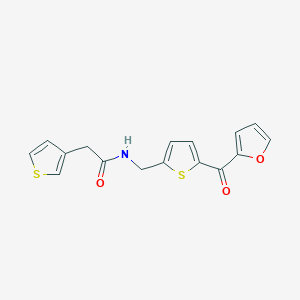
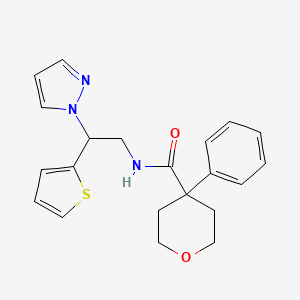

![6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2557505.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-mesitylethanediamide](/img/structure/B2557506.png)

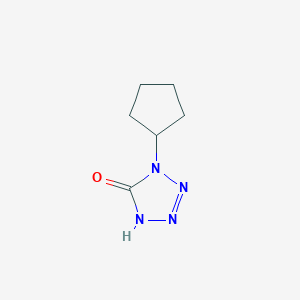

![8-ethoxy-5-(4-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2557513.png)
![N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2557514.png)
![5-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2557516.png)
